![molecular formula C10H11F3O B1426688 1-[2-(Trifluoromethyl)phenyl]propan-2-ol CAS No. 1175301-41-3](/img/structure/B1426688.png)
1-[2-(Trifluoromethyl)phenyl]propan-2-ol
Descripción general
Descripción
“1-[2-(Trifluoromethyl)phenyl]propan-2-ol” is a chemical compound with the CAS Number: 1175301-41-3 . It has a molecular weight of 204.19 and its IUPAC Name is 1-[2-(trifluoromethyl)phenyl]-2-propanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “1-[2-(Trifluoromethyl)phenyl]propan-2-ol” is 1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-[2-(Trifluoromethyl)phenyl]propan-2-ol” is a powder that is stored at room temperature . The compound’s molecular weight is 204.19 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Epoxy Compounds Shimizu, Sugiyama, and Fujisawa (1996) described the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution. This compound was used to generate 1,1,1-trifluoro-2,3-epoxypropane, which has potential applications in various chemical syntheses (Shimizu, Sugiyama, & Fujisawa, 1996).
Use in Cholesterol Ester Transfer Protein (CETP) Inhibition Li et al. (2010) achieved the synthesis of a CETP inhibitor, using a reaction involving (S)-(−)-2-(trifluoromethyl)oxirane, which suggests potential applications in the pharmaceutical field, particularly in managing cholesterol-related conditions (Li et al., 2010).
Electrochemical Technologies Kamiloğlu et al. (2018) synthesized novel compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their electrochemical and spectroelectrochemical properties. This study highlights the potential applications of such compounds in electrochemical technologies (Kamiloğlu et al., 2018).
Synthesis of Hexafluoro Compounds Babadzhanova et al. (2005) worked on synthesizing various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, starting from carboxylic acids and trimethyl(trifluoromethyl)silane, indicating potential applications in the development of specialized fluorinated compounds (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Cytotoxic Activity Evaluation Gómez-García et al. (2017) described the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters and evaluated their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research and drug development (Gómez-García et al., 2017).
Chiral Building Blocks for Sesquiterpenes Shafioul and Cheong (2012) developed enantioselective resolution processes for derivatives of 2-phenylpropan-1-ol, useful for the synthesis of natural and unnatural sesquiterpenes, indicating applications in the synthesis of bioactive compounds (Shafioul & Cheong, 2012).
Application in Polymer and Material Science Meier et al. (2003) synthesized new nonsymmetric palladium complexes using partly fluorinated bisphosphine ligands, including 2-(trifluoromethyl)phenyl derivatives. These complexes were used as catalysts in propene/CO copolymerization, suggesting applications in the creation of flexible polymeric materials (Meier et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-[2-(Trifluoromethyl)phenyl]propan-2-ol are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action .
Mode of Action
The mode of action of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol involves its interaction with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
1-[2-(Trifluoromethyl)phenyl]propan-2-ol may affect various biochemical pathways within the cell. The downstream effects of these pathway alterations contribute to the overall action of the compound . The specific pathways affected by 1-[2-(trifluoromethyl)phenyl]propan-2-ol and the nature of these effects are currently unknown .
Result of Action
The molecular and cellular effects of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol’s action are a result of its interaction with its targets and its influence on biochemical pathways . The specific molecular and cellular effects of 1-[2-(trifluoromethyl)phenyl]propan-2-ol are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(Trifluoromethyl)phenyl]propan-2-ol. These factors can include temperature, pH, and the presence of other compounds .
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJYFVKQUMFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]propan-2-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

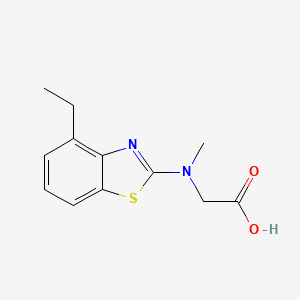


![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
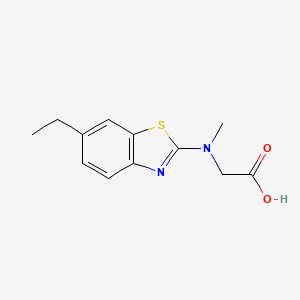
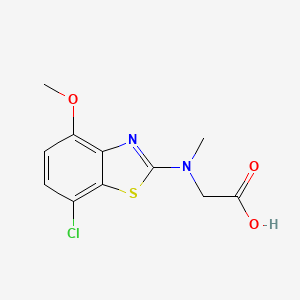
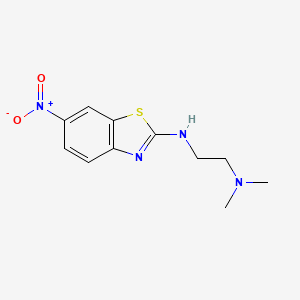
![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
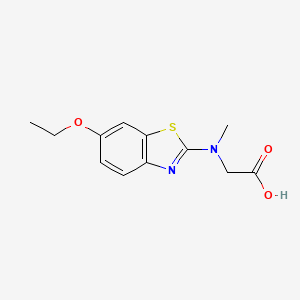
![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)